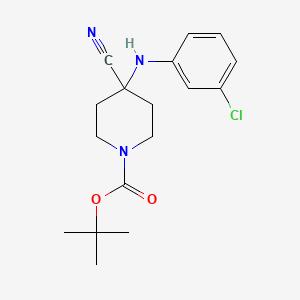

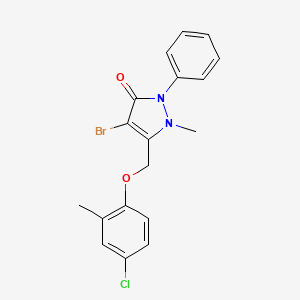

![molecular formula C24H17N3OS B2527774 4-benzyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 476284-53-4](/img/structure/B2527774.png)

4-benzyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-benzyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide" is a benzamide derivative with a thiazole ring and a cyanophenyl group. Benzamide derivatives are known for their biological activities and are often explored for their potential applications in medicinal chemistry. Thiazole, a heterocyclic compound containing both sulfur and nitrogen, is a common motif in compounds with various pharmacological activities. The cyanophenyl group introduces a nitrile functionality, which can be reactive and may influence the biological activity of the compound.

Synthesis Analysis

The synthesis of benzamide derivatives with thiazole rings can be carried out using various methods. For instance, microwave-assisted synthesis is a technique that has been employed to create Schiff's bases containing a thiadiazole scaffold and benzamide groups, which are associated with significant biological properties . Similarly, copper-catalyzed intramolecular cyclization processes have been used to synthesize N-benzothiazol-2-yl-amides . Although the specific synthesis of "4-benzyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide" is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry . The crystal structure of related compounds can provide insights into the molecular conformation and modes of supramolecular aggregation, which are important for understanding the compound's reactivity and interaction with biological targets . The presence of substituents like fluorine or methoxy groups can influence the molecular conformation and the overall stability of the compound .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The cyanophenyl group, for example, could be involved in nucleophilic addition reactions due to the presence of the nitrile functionality. The thiazole ring could also undergo electrophilic substitution reactions, depending on the substituents present on the ring. The reactivity of these compounds can be exploited to construct new heterocycles with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. For instance, the introduction of methyl groups and the presence of S=O interactions can influence the gelation behavior of N-(thiazol-2-yl)benzamide derivatives . The crystal structure analysis can reveal the presence of hydrogen bonding and π-π interactions, which are crucial for the stability and solid-state properties of these compounds .

Scientific Research Applications

Anticancer Potential

- Research indicates that derivatives of 4-benzyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide, such as substituted N-phenyl-thiazolyl benzamides, have been synthesized and evaluated for their potential anticancer activities. Notably, some of these compounds have shown promising results against various cancer cell lines, including breast, lung, colon, and ovarian cancer cells, exhibiting moderate to excellent anticancer activity. Certain derivatives even surpassed the efficacy of the reference drug, etoposide, in inhibitory performance (Ravinaik et al., 2021).

Antimicrobial and Antifungal Properties

- Several studies have synthesized and tested thiazole derivatives, including those related to 4-benzyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide, for their antimicrobial and antifungal properties. Some compounds demonstrated significant efficacy, exhibiting more potent effects than reference drugs against various pathogenic strains. The antibacterial activity was particularly pronounced against Gram-positive strains, and certain compounds displayed the highest growth inhibitory effect against all pathogens tested (Bikobo et al., 2017).

Potential in Adenosine Receptor Affinity

- A series of analogues related to 4-benzyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide have been investigated for their affinity to adenosine receptors. The studies aimed to identify potent and selective adenosine receptor ligands. The research found that linking benzamide and furamide to thiazole was crucial for high adenosine receptor affinity. Some compounds showed moderate selectivity for A2A adenosine receptors, indicating the potential of these derivatives in targeting adenosine receptors (Inamdar et al., 2013).

Insights in Positron Emission Tomography (PET) Imaging

- Research on benzamide derivatives related to 4-benzyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide has contributed to the development of novel ligands for positron emission tomography (PET) imaging of metabotropic glutamate 1 (mGlu1) receptor in the brain. One study synthesized compounds that exhibited high binding affinity for mGlu1 and successfully conducted PET studies in monkeys, showing high brain uptake and suitability for quantitative analysis (Fujinaga et al., 2012).

Future Directions

Given the lack of information on this specific compound, future research could focus on its synthesis, characterization, and evaluation of its biological activities. Since benzamides are widely used in the pharmaceutical industry and have various biological activities, this compound could potentially have interesting biological properties .

properties

IUPAC Name |

4-benzyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3OS/c25-15-19-8-10-20(11-9-19)22-16-29-24(26-22)27-23(28)21-12-6-18(7-13-21)14-17-4-2-1-3-5-17/h1-13,16H,14H2,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVJAVNFMIPGAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

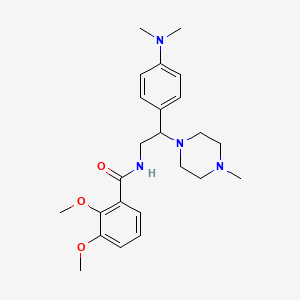

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-biphenyl-4-yl-ethanone](/img/structure/B2527693.png)

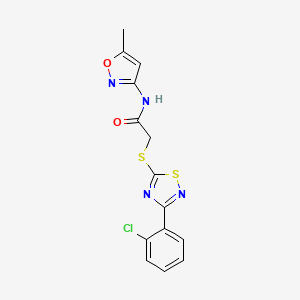

![N-(1,3-benzodioxol-5-yl)-2-(4-oxo-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2527702.png)

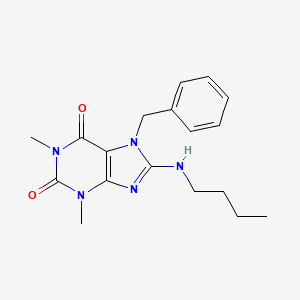

![4-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperazin-2-one](/img/structure/B2527703.png)

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2527704.png)

![1,3-Dimethylimidazo[4,5-b]phenazine-2-thione](/img/structure/B2527705.png)

![3-(4-(Tert-butyl)phenyl)-8-((3-chlorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2527706.png)